2-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrahydroisoquinoline core substituted with a thiophen-3-yl group and a 4-methoxyphenyl-containing ethylsulfonamide side chain. Its structural complexity arises from the integration of heterocyclic (tetrahydroisoquinoline, thiophene) and aromatic (methoxyphenyl) moieties, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S2/c1-29-23-8-6-19(7-9-23)12-15-31(27,28)25-16-24(22-11-14-30-18-22)26-13-10-20-4-2-3-5-21(20)17-26/h2-9,11,14,18,24-25H,10,12-13,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWLQGGHVIWWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dihydroisoquinoline core, followed by the introduction of the thiophene and methoxyphenyl groups. The final step often involves the sulfonamide formation under specific conditions such as the use of sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions can vary from mild to harsh, depending on the specific transformation required.
Major Products Formed
The major products formed from these reactions can include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs to 2-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth in various cancer cell lines. The compound's structure allows it to interact with biological targets effectively, potentially leading to new cancer therapies .
Antimicrobial Properties
The sulfonamide moiety is also associated with antimicrobial activity. Compounds containing this functional group have been synthesized and evaluated for their effectiveness against bacterial strains. The incorporation of thiophene and tetrahydroisoquinoline structures may enhance their antimicrobial efficacy by improving solubility and bioavailability .
Case Study 1: Anticancer Evaluation
A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives for their anticancer activity. Compounds similar to the target molecule showed promising results against human cancer cell lines with IC50 values indicating effective inhibition at low concentrations .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives of sulfonamides were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the core structure significantly enhanced antibacterial activity compared to standard sulfonamides .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Target Compound
- Core: 1,2,3,4-Tetrahydroisoquinoline.
- Substituents :
- Thiophen-3-yl group at position 2.
- Ethane-1-sulfonamide chain with a 4-methoxyphenyl group.
Comparative Compounds
Key Observations :
- The target compound shares the tetrahydroisoquinoline-sulfonamide motif with ’s compound but differs in substituents (thiophene vs. trifluoroacetyl/fluorophenyl).
- Unlike triazole-based sulfonyl derivatives (), the target lacks a sulfur-linked heterocycle but incorporates a thiophene , which may enhance π-π stacking interactions.
Key Observations :
- The target compound’s synthesis likely requires sulfonylation of a tetrahydroisoquinoline-thiophene precursor, analogous to ’s trifluoroacetylation step.
- highlights the importance of stereochemical control (99% purity), suggesting that the target’s chiral centers (if present) may necessitate similar resolution techniques.
Spectroscopic and Physicochemical Properties
Q & A
Q. Methodology :
- Molecular Dynamics Simulations : Analyze ligand-protein interactions (e.g., RMSD, binding free energy) to prioritize modifications .
Advanced Research: How can computational modeling guide the optimization of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate electron distribution to predict sulfonamide reactivity (e.g., nucleophilic attack at the sulfur atom) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from the sulfonamide group) for target engagement .
- ADMET Prediction : Use tools like SwissADME to optimize logP (<3.5) and polar surface area (>80 Ų) for blood-brain barrier penetration .
Advanced Research: What strategies improve compound stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The sulfonamide group is prone to hydrolysis at pH > 8 .
- Lyophilization : Stabilize the compound as a lyophilized powder (add 5% trehalose as a cryoprotectant) for long-term storage .
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to enhance plasma stability .
Advanced Research: How to address poor aqueous solubility for in vivo studies?
Answer:
- Co-Solvent Systems : Use 10% β-cyclodextrin in saline to solubilize the compound (up to 2 mg/mL) .
- Salt Formation : Convert the free base to a hydrochloride salt (improves solubility by 3–5×) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
Advanced Research: How to validate analytical methods for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS Method Development :
- Column : BEH C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : 0.1% formic acid in water/ACN.
- Calibration Curve : Linear range 1–1000 ng/mL (R² > 0.99) .
- Validation Parameters :
- Precision : ≤15% RSD for intra-/inter-day variability.
- Recovery : ≥80% from plasma via protein precipitation (ACN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
